3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one is a heterocyclic compound notable for its potential biological activity and applications in medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse pharmacological properties, including potential use as receptor antagonists and in the treatment of various diseases.
The synthesis of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one typically involves multi-step reactions that include the formation of the pyrazolo-pyrimidine core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, often utilizing bromoacetyl derivatives as starting materials.
A notable synthesis pathway involves:
The molecular structure of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one features a fused bicyclic system that includes a pyrazole and pyrimidine moiety. The presence of a bromine atom at the 3-position influences both the electronic properties and reactivity of the compound.
Key structural data include:
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one can participate in several chemical reactions due to its functional groups:
The mechanism of action for 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one primarily revolves around its interaction with biological receptors. Research indicates that derivatives of this compound can act as antagonists for corticotropin-releasing factor 1 receptors, which are implicated in stress response mechanisms.
The binding affinity to these receptors can be attributed to:
The physical properties of 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one include:
Chemical properties include:
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one has significant potential applications in medicinal chemistry:
These applications highlight its importance as a versatile building block in drug discovery processes .
The compound 3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one (CAS No. 1429309-35-2) has the molecular formula C₉H₈BrN₃O and a molecular weight of 254.087 g/mol [3]. Its IUPAC name systematically describes:
Structural validation is confirmed via the SMILES notation BrC=1C=NN2C1NC1=C(C2=O)CCC1
, which defines the connectivity: bromopyrazole fused to a pyrimidinone, bridged by a saturated cyclopentane ring [3]. The PubChem CID (75412434) further corroborates this identity .
Table 1: Key Identifiers of the Compound
Property | Value |
---|---|
CAS No. | 1429309-35-2 |
Molecular Formula | C₉H₈BrN₃O |
Molecular Weight | 254.087 g/mol |
SMILES | BrC=1C=NN2C1NC1=C(C2=O)CCC1 |
PubChem CID | 75412434 |
Storage Conditions | 2–8°C in a sealed container |
Naming conventions for pyrazolo-pyrimidine derivatives vary significantly based on ring-fusion priorities and atom numbering. This compound exemplifies two key variations:
Notably, patents like WO2017145013A1 use alternative conventions, such as "pyrazolo[5,1-b][1,3]oxazine," where "b" denotes fusion between pyrazole position 5 and oxazine position 1 [5]. Such discrepancies arise from:
Table 2: Naming Conventions in Related Heterocycles
Compound | Convention Used | Fusion Bonds | |
---|---|---|---|
3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one | Pyrimidine-centric | cyclopenta[d] + pyrazolo[1,5-a] | |
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | Pyrazole-centric | pyrazolo[5,1-c] | |
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Bicyclic priority | pyrazolo[1,5-a] | [6] [10] |
The compound exhibits structural isomerism and tautomerism due to:
In polar solvents, prototropic shifts may generate zwitterionic forms, though crystallographic data for this specific compound remains limited. Studies on analogs (e.g., tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate, CID 72212688) confirm that electron-withdrawing substituents (e.g., bromine at pyrazole-C3) suppress enolization at adjacent positions [8].
Table 3: Tautomeric Forms in Pyrazolo-Pyrimidine Derivatives
Tautomer Type | Structure | Stabilizing Factors |
---|---|---|
8-Keto (Lactam) | Predominant form with C8=O group | Resonance with pyrimidine ring; crystallinity |
8-Hydroxy (Lactim) | Rare, with C8-OH group | Solvent polarity; intramolecular H-bonding |
Zwitterionic | Proton transfer from N5 to O8 | Polar protic solvents |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9